molecular formula C16H13NO6S2 B12169701 7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester

7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester

Cat. No.: B12169701
M. Wt: 379.4 g/mol
InChI Key: YPPCRHKOAGTGKF-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester is a complex organic compound that belongs to the class of thiopyrano[2,3-d]thiazole derivatives. This compound is characterized by its unique structure, which includes a thiopyrano ring fused with a thiazole ring, and two carboxylic acid ester groups. It has garnered interest in the scientific community due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization with a suitable dicarboxylic acid derivative under acidic conditions to form the thiopyrano[2,3-d]thiazole ring system. The final step involves esterification with methanol in the presence of a catalyst such as sulfuric acid to yield the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 7-(2-oxo-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester.

    Reduction: Formation of 7-(2-hydroxy-phenyl)-2-hydroxy-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid: Lacks the ester groups, which may affect its solubility and reactivity.

    7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid diethyl ester: Similar structure but with ethyl esters instead of methyl esters, which may influence its biological activity.

Uniqueness

The presence of the dimethyl ester groups in 7-(2-Hydroxy-phenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylic acid dimethyl ester enhances its solubility in organic solvents and may improve its bioavailability. This makes it a unique candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C16H13NO6S2

Molecular Weight

379.4 g/mol

IUPAC Name

dimethyl 7-(2-hydroxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

InChI

InChI=1S/C16H13NO6S2/c1-22-14(19)10-9(7-5-3-4-6-8(7)18)11-13(17-16(21)25-11)24-12(10)15(20)23-2/h3-6,9,18H,1-2H3,(H,17,21)

InChI Key

YPPCRHKOAGTGKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C(C1C3=CC=CC=C3O)SC(=O)N2)C(=O)OC

Origin of Product

United States

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